![molecular formula C13H11NO2S B2441632 methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate CAS No. 172869-18-0](/img/structure/B2441632.png)

methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate

Overview

Description

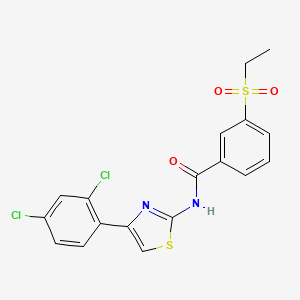

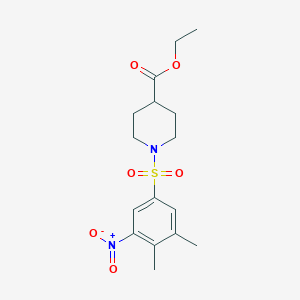

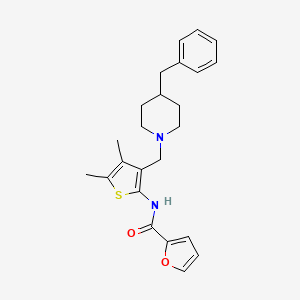

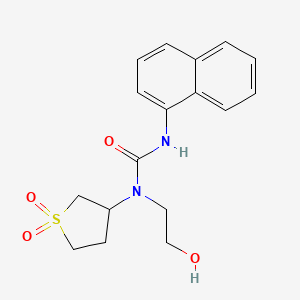

“Methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate” is a chemical compound with the molecular formula C13H11NO2S . It is a derivative of thieno[2,3-b]indole, a heterocyclic compound that contains a thiophene and an indole ring fused together .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring fused with an indole ring, with a methyl group attached to the 8-position of the indole ring and a carboxylate group attached to the 2-position .Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 245.30 .Scientific Research Applications

Synthesis and Structural Studies

Synthesis Methods : The preparation of methyl thieno[2,3-b]indolecarboxylate involves a process of debenzylation and saponification, as demonstrated by Olesen, Hansen, and Engelstoft (1995), who successfully synthesized the compound (Olesen, Hansen, & Engelstoft, 1995).

Structural Modifications and Derivatives : Research by Irgashev et al. (2021) shows the effective creation of dithieno[3,2-b:2′,3′-d]thiophene-based hexaheteroacenes starting from related ketones, indicating a pathway for creating complex molecular structures from simpler thienoindole derivatives (Irgashev et al., 2021).

Chemical and Physical Properties

Electrochemical and Optical Properties : Baert et al. (2016) explored small push-pull molecules using N-methyl or N-phenyl substituted thieno[2,3-b]indole, indicating its potential in organic electronics due to its electrochemical, optical, and charge-transport properties (Baert et al., 2016).

Synthesis for Biological Applications : A study by Macmillan et al. (2009) focused on the synthesis and evaluation of methyl 1,2,8,8a-tetrahydrocyclopropa[c]thieno[3,2-e]indol-4-one-6-carboxylate derivatives, highlighting the potential of thienoindole derivatives in medicinal chemistry (Macmillan et al., 2009).

Applications in Organic Chemistry

Indole Synthesis : The synthesis of various indole derivatives from methyl 2-cyano-3-(2-substituted indol-3-yl) thio-3-methylthioacrylates, as studied by Kisaki et al. (1974), showcases the utility of thienoindole derivatives in producing a range of indole-based compounds (Kisaki et al., 1974).

Fluorescence Studies : Research by Queiroz et al. (2007) on the synthesis of methyl 3-arylindole-2-carboxylates using a novel intramolecular C-N cyclization method demonstrates potential applications in fluorescence and as probes in chemical analysis (Queiroz et al., 2007).

Safety and Hazards

Properties

IUPAC Name |

methyl 4-methylthieno[2,3-b]indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c1-14-10-6-4-3-5-8(10)9-7-11(13(15)16-2)17-12(9)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQLMMLNSUQRDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2441553.png)

![(E)-1-{2-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chloro-2-fluoroanilino)-2-propen-1-one](/img/structure/B2441555.png)

![5-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2441557.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-ethoxyphenoxy)acetate](/img/structure/B2441561.png)

![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B2441568.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B2441572.png)